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molecular formula C8H13NO4 B8494998 6-Nitromethyl-6-vinyl-[1,4]dioxepane

6-Nitromethyl-6-vinyl-[1,4]dioxepane

Cat. No. B8494998
M. Wt: 187.19 g/mol
InChI Key: KFJDHLWMXKTKHP-UHFFFAOYSA-N
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Patent
US09062092B2

Procedure details

A mixture of toluene (13 mL) and water (3.25 mL) was deoxygenated by bubbling nitrogen through for 20 minutes. It was then added to 6-nitromethylene-[1,4]dioxepane (512 mg, 3.22 mmol). 2,2′-Bis(diphenylphosphino)-1,1′-binaphthalene (218 mg, 0.35 mmol) and potassium vinyltrifluoroborate (1.73 g, 12.9 mmol) were added and the mixture was deoxygenated by bubbling nitrogen through for 5 minutes. Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate (131 mg, 0.32 mmol) was added and the reaction mixture was stirred and heated at reflux under nitrogen for 4.5 h. The mixture was allowed to cool and was partitioned between diethyl ether and water. The aqueous layer was separated and extracted with diethyl ether and the combined organics extracts were dried over anhydrous sodium sulfate, filtered and evaporated. The residue was purified by silica gel chromatography using a gradient of iso-hexanes/diethyl ether 3:1 to 13:7 to give the title compound (155 mg, 26%) as a pale brown oil. 1H NMR (300 MHz, CDCl3) δ 3.77-3.93 (m, 8H), 4.64 (s, 2H), 5.22 (d, J=17.9 Hz, 1H), 5.30 (d, J=11.2 Hz, 1H), 5.79 (dd, J=17.8, 11.2 Hz, 1H). LCMS (m/z) 210.1 [M+Na], Tr=1.51 min.
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
3.25 mL
Type
solvent
Reaction Step One
Quantity
512 mg
Type
reactant
Reaction Step Two
Quantity
218 mg
Type
reactant
Reaction Step Three
Quantity
1.73 g
Type
reactant
Reaction Step Three
Quantity
131 mg
Type
catalyst
Reaction Step Four
Yield
26%

Identifiers

REACTION_CXSMILES
[C:1]1(C)C=CC=C[CH:2]=1.[N+:8]([CH:11]=[C:12]1[CH2:18][O:17][CH2:16][CH2:15][O:14][CH2:13]1)([O-:10])=[O:9].C1(P(C2C=CC=CC=2)C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C([B-](F)(F)F)=C.[K+]>[B-](F)(F)(F)F.C1CC=CCCC=C1.C1CC=CCCC=C1.[Rh].O>[N+:8]([CH2:11][C:12]1([CH:1]=[CH2:2])[CH2:13][O:14][CH2:15][CH2:16][O:17][CH2:18]1)([O-:10])=[O:9] |f:3.4,5.6.7.8|

Inputs

Step One
Name
Quantity
13 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
3.25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
512 mg
Type
reactant
Smiles
[N+](=O)([O-])C=C1COCCOC1
Step Three
Name
Quantity
218 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1.73 g
Type
reactant
Smiles
C(=C)[B-](F)(F)F.[K+]
Step Four
Name
Quantity
131 mg
Type
catalyst
Smiles
[B-](F)(F)(F)F.C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Rh]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was deoxygenated
CUSTOM
Type
CUSTOM
Details
by bubbling nitrogen through for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the mixture was deoxygenated
CUSTOM
Type
CUSTOM
Details
by bubbling nitrogen through for 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 4.5 h
Duration
4.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
was partitioned between diethyl ether and water
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics extracts were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])CC1(COCCOC1)C=C
Measurements
Type Value Analysis
AMOUNT: MASS 155 mg
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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